Cas no 80983-45-5 (5-(S-Methyl) Albendazole)

5-(S-Methyl) Albendazole is a methylated derivative of albendazole, a broad-spectrum anthelmintic agent. This modification enhances its lipophilicity, potentially improving bioavailability and tissue penetration compared to the parent compound. The S-methyl group confers increased metabolic stability, which may prolong its therapeutic activity. Like albendazole, it exhibits efficacy against nematodes, cestodes, and trematodes by inhibiting microtubule polymerization, disrupting parasite energy metabolism. Its structural optimization makes it a candidate for further pharmacological evaluation, particularly in resistant helminth infections. Research applications include comparative pharmacokinetic studies and investigations into structure-activity relationships within the benzimidazole class. Proper handling and storage are required due to its potential sensitivity to light and moisture.
5-(S-Methyl) Albendazole structure
5-(S-Methyl) Albendazole structure
Product Name:5-(S-Methyl) Albendazole
CAS No:80983-45-5
MF:C10H11N3O2S
MW:237.278240442276
CID:728594
PubChem ID:135346
Update Time:2025-10-30

5-(S-Methyl) Albendazole Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[5-(methylthio)-1H-benzimidazol-2-yl]-, methyl ester (9CI)
    • 5-(S-Methyl) Albendazole
    • 2,3-DEHYDRO LOVASTATIN ACID SODIUM SALT
    • 5-(S-Methyl) Albenda
    • methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate
    • Methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate
    • Carbamic acid, [5-(methylthio)-1H-benzimidazol-2-yl]-, methyl ester (9CI); Methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate; Methyl [5-Methylsulfanyl)-1H-benzimidazol-2-yl]carbamate; Ph Eur Albendazole Impurity F; SKF-73513
    • Methyl [5-(methylsulphanyl)-1H-benzimidazol-2-yl]carbamate
    • UNII-32H4W82PQB
    • 32H4W82PQB
    • Methyl (5-methylthio)-2-benzimidazolecarbamate
    • Methyl (5-(methylthio)-1H-benzo[d]imidazol-2-yl)carbamate
    • ALBENDAZOLE IMPURITY F [EP IMPURITY]
    • SCHEMBL20909217
    • METHYL N-(5-(METHYLSULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
    • Methyl (5-(methylthio)-1H-benzimidazol-2-yl)carbamate
    • Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate
    • NS00040595
    • DTXSID00230825
    • 80983-45-5
    • Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
    • Inchi: 1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14)
    • InChI Key: KOELMGUJAFAZST-UHFFFAOYSA-N
    • SMILES: O=C(NC1NC2C(=CC=C(C=2)SC)N=1)OC

Computed Properties

  • Exact Mass: 237.05700
  • Monoisotopic Mass: 237.057197
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 92.3

Experimental Properties

  • Density: 1.39
  • Melting Point: NA
  • Boiling Point: NA
  • Refractive Index: 1.666
  • PSA: 95.80000
  • LogP: 2.47670

5-(S-Methyl) Albendazole Security Information

5-(S-Methyl) Albendazole Pricemore >>

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5-(S-Methyl) Albendazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  23 - 25 °C; 3 h, 80 - 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0 - 4.5
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  10 min, 10 - 15 °C; 15 °C → 25 °C
1.2 Reagents: Iron ;  4 h, 23 - 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  basified
2.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  23 - 25 °C; 3 h, 80 - 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0 - 4.5
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 7.5, < 10 °C; 2 h, pH 8 - 8.5, 10 - 15 °C
2.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  23 - 25 °C; 3 h, 80 - 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0 - 4.5
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  25 °C → 40 °C; 1 h, 40 °C; 40 °C → 15 °C
1.2 15 °C → 40 °C; 4 h, 40 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  10 min, 10 - 15 °C; 15 °C → 25 °C
2.2 Reagents: Iron ;  4 h, 23 - 25 °C
2.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  basified
3.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  23 - 25 °C; 3 h, 80 - 85 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0 - 4.5
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Methanol ;  6 h, 23 - 25 °C; 2 h, 23 - 25 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  25 °C → 40 °C; 1 h, 40 °C; 40 °C → 15 °C
2.2 15 °C → 40 °C; 4 h, 40 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  10 min, 10 - 15 °C; 15 °C → 25 °C
3.2 Reagents: Iron ;  4 h, 23 - 25 °C
3.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  basified
4.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  23 - 25 °C; 3 h, 80 - 85 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0 - 4.5
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

5-(S-Methyl) Albendazole Raw materials

5-(S-Methyl) Albendazole Preparation Products

Additional information on 5-(S-Methyl) Albendazole

Comprehensive Overview of 5-(S-Methyl) Albendazole (CAS No. 80983-45-5): Properties, Applications, and Research Insights

5-(S-Methyl) Albendazole (CAS No. 80983-45-5) is a chemically modified derivative of the well-known antiparasitic agent Albendazole. This compound has garnered significant attention in pharmaceutical and veterinary research due to its potential enhanced bioavailability and metabolic stability compared to its parent molecule. The S-methyl substitution at the 5-position introduces unique physicochemical properties, making it a subject of interest for drug development and therapeutic applications.

In recent years, the search for Albendazole derivatives has surged, driven by the need for more effective treatments against parasitic infections and other emerging applications. Researchers and industry professionals frequently inquire about the synthesis of 5-(S-Methyl) Albendazole, its mechanism of action, and its comparative efficacy against broad-spectrum antiparasitics. These queries reflect the growing demand for innovative solutions in global health, particularly in regions where parasitic diseases remain endemic.

The pharmacokinetic profile of 5-(S-Methyl) Albendazole is a key focus area, with studies suggesting improved solubility and tissue penetration. This aligns with current trends in drug formulation, where enhanced drug delivery systems are prioritized to maximize therapeutic outcomes. Additionally, its potential role in combination therapies has been explored, addressing concerns about drug resistance—a hot topic in infectious disease management.

From a commercial perspective, 5-(S-Methyl) Albendazole is often discussed alongside veterinary pharmaceuticals and livestock health, as parasitic infections significantly impact agricultural productivity. Sustainable farming practices and animal welfare regulations have further amplified interest in safer, more efficient antiparasitic agents like this derivative.

Ongoing research also investigates the compound’s potential beyond antiparasitic applications, including its anti-inflammatory properties and possible use in cancer adjuvant therapy. Such multidisciplinary relevance makes 5-(S-Methyl) Albendazole a versatile candidate for future drug development, resonating with broader trends in repurposing existing drugs for new indications.

In summary, 5-(S-Methyl) Albendazole (CAS No. 80983-45-5) represents a promising advancement in medicinal chemistry, bridging gaps between traditional antiparasitics and modern therapeutic needs. Its evolving applications underscore the importance of continued research and collaboration across pharmaceutical, veterinary, and academic sectors.

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